molecular formula C16H14F2N2O2 B2837204 N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide CAS No. 898357-16-9

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Cat. No.: B2837204
CAS No.: 898357-16-9
M. Wt: 304.297
InChI Key: HXAYTDLBZGPBTB-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is a synthetic organic compound characterized by the presence of difluorophenyl and methylbenzyl groups attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with 2-methylbenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: 2,4-difluoroaniline is reacted with oxalyl chloride to form the corresponding oxalyl chloride intermediate.

    Step 2: The intermediate is then reacted with 2-methylbenzylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to these targets, while the oxalamide core can facilitate interactions with hydrogen bond donors and acceptors. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,4-difluorophenyl)-N1-methyl-2-(2,6-dimethylmorpholino)acetamide
  • N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

Uniqueness

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is unique due to the combination of its difluorophenyl and methylbenzyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c1-10-4-2-3-5-11(10)9-19-15(21)16(22)20-14-7-6-12(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAYTDLBZGPBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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